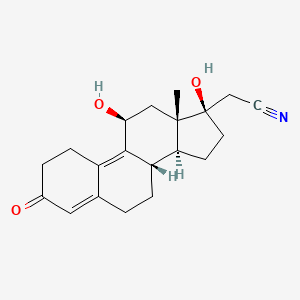
11|A-Hydroxy-STS 557
Descripción general
Descripción
Synthesis Analysis
The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . The synthetic approach to STS 557 involves structure-activity relationships in 17 alpha-CH2X-substituted 19-nortestosterone derivatives .Molecular Structure Analysis
The molecular structure of 11|A-Hydroxy-STS 557 is represented by the formula C20H25NO3. The transformation of STS 557 by female rat liver microsomes resulted in the identification of several metabolites .Chemical Reactions Analysis
The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . Microbial model investigations indicate that 5 alpha-hydrogenation is prevented in STS 557 by the 9-double bond, whereas 5 beta-hydrogenation is not affected .Physical And Chemical Properties Analysis
The physical and chemical properties of 11|A-Hydroxy-STS 557 are determined by its molecular structure, represented by the formula C20H25NO3. The chemistry of a biomaterial directly contributes to its interaction with biological environments .Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
STS 557 (17 alpha-cyanomethyl-17 beta-hydroxy-estra-4, 9-dien-3-one) has been studied for its biotransformation in female rat liver microsomes .
Methods of Application or Experimental Procedures
The transformation of STS 557 by female rat liver microsomes was studied. The transformation rate was compared with the analogous compound without a 9-double bond: 17 alpha-cyanomethyl-19-nortestosterone, and the basic substance: 19-nortestosterone .
Results or Outcomes
The transformation of STS 557 by female rat liver microsomes demonstrated a lower transformation rate in comparison with the analogous compound without a 9-double bond .
Treatment of Endometriosis
Specific Scientific Field
Summary of the Application
Dienogest, a synthetic steroid, has been used as a progestogen in contraceptive pills and is currently being studied for its possible clinical use in the treatment of endometriosis .
Methods of Application or Experimental Procedures
The direct effects of dienogest on the differentiation and proliferation of human endometrial stromal cells (ESC) were investigated in vitro .
Results or Outcomes
Dienogest directly acts on endometrial tissue in progestogenic response, such as decidualization, increased prolactin production, and growth retardation. These data imply that dienogest exerts a direct effect in suppressing the growth of endometriotic implants .
Safety And Hazards
Direcciones Futuras
Future research could focus on further understanding the transformation of STS 557 by female rat liver microsomes and the impact of this transformation on the compound’s mechanism of action . Additionally, more research is needed to fully understand the safety and hazards associated with this compound .
Propiedades
IUPAC Name |
2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-19-11-17(23)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,24)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMVYURUMVWSF-VDWQKOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857739 | |
| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dienogest metabolite M3 | |
CAS RN |
86153-39-1 | |
| Record name | 11beta-Hydroxy-sts 557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.-HYDROXY-STS 557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6UE7R87DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



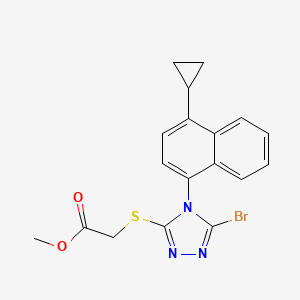
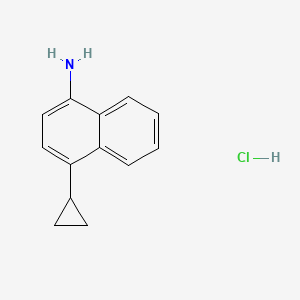
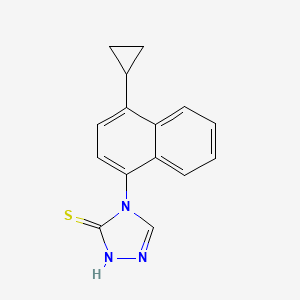
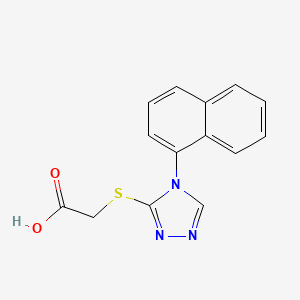
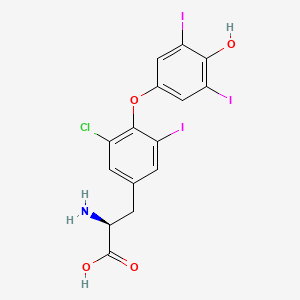
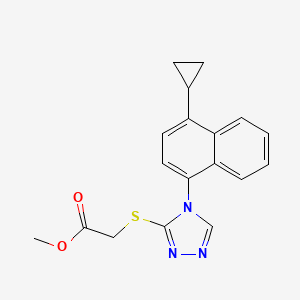

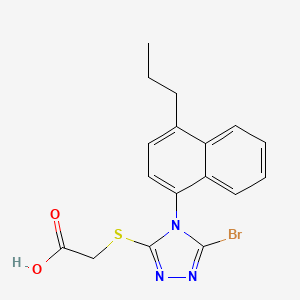
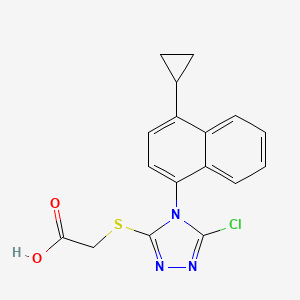
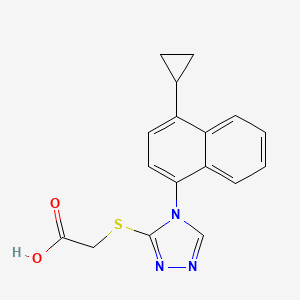
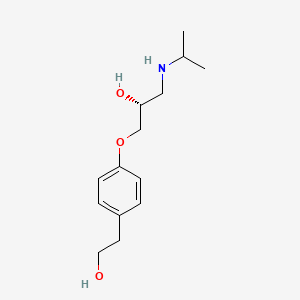
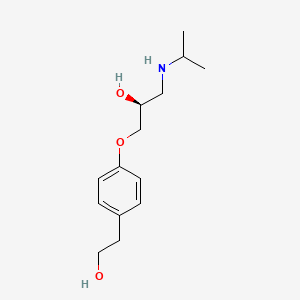
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)